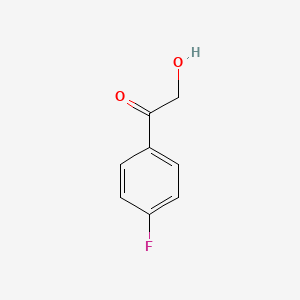

1-(4-Fluorophenyl)-2-hydroxyethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-2-hydroxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNZMIDUTPQMIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384610 | |

| Record name | 1-(4-Fluorophenyl)-2-hydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403-31-6 | |

| Record name | 1-(4-Fluorophenyl)-2-hydroxyethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorophenyl)-2-hydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Fluorophenyl)-2-hydroxyethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Fluorophenyl)-2-hydroxyethanone, a key intermediate in the synthesis of various biologically active molecules, including potent p38 MAP kinase inhibitors. This document details its chemical and physical properties, provides a plausible synthetic route with experimental protocols for its precursor, and discusses its significance in medicinal chemistry. Spectroscopic data for the immediate precursor is presented, along with an analysis of the expected spectral characteristics of the title compound. Furthermore, the role of this compound as a building block for p38 MAP kinase inhibitors is contextualized within the broader p38 MAPK signaling pathway, a critical regulator of inflammatory responses.

Introduction

This compound, an alpha-hydroxy ketone, is a valuable synthetic intermediate in the field of medicinal chemistry. Its structural features, comprising a fluorinated phenyl ring and a reactive hydroxyl group, make it an attractive starting material for the construction of complex molecular architectures. Notably, this compound has been identified as a precursor in the synthesis of inhibitors targeting p38 mitogen-activated protein (MAP) kinase, a key enzyme implicated in inflammatory diseases such as rheumatoid arthritis. This guide aims to provide a detailed technical resource for researchers and professionals working with this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value |

| CAS Number | 403-31-6 |

| Molecular Formula | C₈H₇FO₂ |

| Molecular Weight | 154.14 g/mol |

| Appearance | White crystalline solid[1] |

| Melting Point | 78-82 °C[1] |

| Solubility | Low solubility in water; soluble in organic solvents such as ethanol, acetone, and chloroform[1] |

| Stability | Relatively stable at room temperature. May react under strong acidic or alkaline conditions[1] |

Synthesis

Experimental Protocol: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanone

This protocol is adapted from a similar procedure for the bromination of a substituted acetophenone.

Materials:

-

4-Fluoroacetophenone

-

N-Bromosuccinimide (NBS)

-

Polyethylene glycol (PEG-400)

-

Water

-

Dichloromethane

Procedure:

-

A mixture of 4-fluoroacetophenone (1.0 equivalent) and N-bromosuccinimide (1.0 equivalent) is added to a mixture of PEG-400 and water.

-

The reaction mixture is subjected to ultrasonication for a short period (e.g., 15-20 minutes) at a controlled temperature (e.g., 80 °C).

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is extracted with dichloromethane.

-

The organic layer is separated and the solvent is removed under reduced pressure to yield the crude product, 2-bromo-1-(4-fluorophenyl)ethanone.

-

The crude product can be further purified by column chromatography.

Proposed Synthesis of this compound

The hydrolysis of the resulting 2-bromo-1-(4-fluorophenyl)ethanone can be achieved under aqueous basic conditions, for example, by treatment with an aqueous solution of sodium or potassium carbonate, followed by acidification to yield the final product.

Figure 1: Synthetic workflow for this compound.

Spectroscopic Characterization

Spectroscopic Data for 2-Bromo-1-(4-fluorophenyl)ethanone

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.43 (s, 2H), 7.14-7.19 (m, 2H), 8.00-8.13 (m, 2H)[2] |

| ¹³C NMR (125 MHz, CDCl₃) | δ 30.53, 115.05, 115.81, 128.80, 129.82, 131.23, 131.45, 163.44, 167.48, 189.68[2] |

Expected Spectroscopic Features of this compound

-

¹H NMR: The spectrum is expected to show a singlet for the two protons of the CH₂ group adjacent to the hydroxyl and carbonyl groups. The chemical shift of these protons would be slightly upfield compared to the brominated precursor due to the lower electronegativity of oxygen compared to bromine. A broad singlet corresponding to the hydroxyl proton would also be present, which is exchangeable with D₂O. The aromatic protons will exhibit a characteristic pattern for a 1,4-disubstituted benzene ring.

-

¹³C NMR: The carbon of the CH₂ group will show a significant upfield shift compared to the brominated precursor. The carbonyl carbon signal is also expected to be present in the downfield region.

-

FTIR: The spectrum should display a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A strong absorption band around 1680-1700 cm⁻¹ is expected for the C=O stretching of the ketone. Characteristic C-F and aromatic C-H and C=C stretching vibrations will also be observed.

-

Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 154. Key fragmentation patterns would likely involve the loss of a water molecule (M-18) and cleavage of the C-C bond between the carbonyl and the hydroxymethyl group.

Applications in Drug Development: A Precursor to p38 MAP Kinase Inhibitors

This compound serves as a crucial building block in the synthesis of potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase. The p38 MAPK signaling pathway is a key regulator of cellular responses to stress and inflammatory stimuli.

The p38 MAP Kinase Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase cascade involving a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the p38 MAP kinase itself. This pathway is activated by various extracellular signals, including pro-inflammatory cytokines like TNF-α and IL-1β, as well as environmental stresses.[3][4][5] Activation of p38 MAPK leads to the phosphorylation of downstream transcription factors and other proteins, ultimately resulting in the production of inflammatory mediators.[1][3]

Figure 2: Simplified p38 MAP Kinase signaling pathway.

Role of this compound in Inhibitor Synthesis

The α-hydroxy ketone moiety of this compound is a versatile functional group that can participate in various chemical transformations to construct the core scaffolds of p38 MAPK inhibitors. For instance, it can be used to synthesize substituted imidazole or pyrazole rings, which are common pharmacophores in this class of inhibitors. The 4-fluorophenyl group is also a common feature in many kinase inhibitors, often involved in key binding interactions within the ATP-binding pocket of the enzyme.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[1]

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of pharmacologically relevant compounds, most notably p38 MAP kinase inhibitors. This guide has provided a detailed overview of its properties, a plausible synthetic route, and its application in the context of a key signaling pathway in drug discovery. While specific spectroscopic data for the final product requires further experimental verification, the information provided herein serves as a comprehensive resource for researchers and professionals in the field of medicinal chemistry and drug development.

References

Synthesis of 1-(4-Fluorophenyl)-2-hydroxyethanone from 4-fluoroacetophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(4-fluorophenyl)-2-hydroxyethanone, a valuable intermediate in pharmaceutical and agrochemical research, starting from 4-fluoroacetophenone. This document details the primary synthetic methodologies, including experimental protocols and quantitative data, to assist researchers in the efficient preparation of this key compound.

Introduction

This compound is a substituted α-hydroxy ketone of significant interest in medicinal chemistry and drug discovery. Its structural motif is present in various biologically active molecules. The synthesis of this compound from the readily available starting material, 4-fluoroacetophenone, is a critical process for accessing these more complex structures. This guide will focus on the most common and reliable synthetic route: the α-bromination of 4-fluoroacetophenone followed by hydrolysis of the resulting α-bromoketone. An alternative direct α-hydroxylation method will also be discussed.

Primary Synthetic Pathway: Bromination and Hydrolysis

The most widely employed method for the synthesis of this compound from 4-fluoroacetophenone is a two-step process. The first step involves the selective α-bromination of the ketone, followed by the hydrolysis of the intermediate, 2-bromo-1-(4-fluorophenyl)ethanone.

Spectroscopic Profile of 1-(4-Fluorophenyl)-2-hydroxyethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 1-(4-Fluorophenyl)-2-hydroxyethanone. The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is critical for the identification, characterization, and quality control of this compound in research and development settings. The data is presented in a structured format to facilitate easy interpretation and comparison, supplemented by detailed experimental protocols.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 | Doublet of doublets | 2H | Ar-H (ortho to C=O) |

| ~7.2 | Doublet of doublets | 2H | Ar-H (ortho to F) |

| ~4.8 | Singlet | 2H | -CH₂- |

| ~3.5 | Singlet (broad) | 1H | -OH |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~195 | C=O (Ketone) |

| ~165 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~131 (d, ³JCF ≈ 9 Hz) | Ar-C (ortho to C=O) |

| ~130 | Ar-C (ipso) |

| ~116 (d, ²JCF ≈ 22 Hz) | Ar-C (ortho to F) |

| ~65 | -CH₂- |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H Stretch (Alcohol) |

| 3100-3000 | Medium | C-H Stretch (Aromatic) |

| ~1680 | Strong | C=O Stretch (Ketone) |

| ~1600, ~1500 | Medium-Strong | C=C Stretch (Aromatic Ring) |

| ~1230 | Strong | C-F Stretch |

| ~1100 | Strong | C-O Stretch (Alcohol) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 154 | Moderate | [M]⁺ (Molecular Ion) |

| 123 | High | [M - CH₂OH]⁺ |

| 95 | High | [C₆H₄F]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added if not already present in the solvent.

¹H NMR Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Parameters:

-

Number of scans: 16-64 (to achieve adequate signal-to-noise).

-

Relaxation delay: 1-5 seconds.

-

Pulse width: Calibrated 90° pulse.

-

Acquisition time: 2-4 seconds.

-

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS at 0.00 ppm.

¹³C NMR Acquisition:

-

Instrument: A high-field NMR spectrometer equipped with a broadband probe.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Parameters:

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

Pulse width: Calibrated 30-45° pulse.

-

-

Processing: The FID is processed with a line broadening factor (e.g., 1-2 Hz) before Fourier transformation. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Pressure is applied using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Processing: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is prepared.

-

The solution is introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Mass Analysis:

-

Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).

-

Acquisition Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 40-400).

Data Processing: The resulting mass spectrum is a plot of relative ion abundance versus mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Solubility and Stability of 1-(4-Fluorophenyl)-2-hydroxyethanone

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding these fundamental physicochemical properties is critical for its handling, formulation development, and ensuring the quality and efficacy of final drug products. This document outlines detailed experimental protocols for determining solubility and stability, presents data in a structured format, and includes a workflow diagram for systematic assessment.

Physicochemical Properties

This compound

-

Molecular Formula: C₈H₇FO₂

-

Molar Mass: 154.14 g/mol

Solubility Profile

Currently, there is limited publicly available quantitative data on the solubility of this compound. It is reported to have low solubility in water but is soluble in organic solvents such as ethanol, acetone, and chloroform[1][2]. For drug development, a quantitative understanding of its solubility in various solvent systems is crucial. The following tables provide a template for organizing experimentally determined solubility data.

Table 1: Equilibrium Solubility of this compound in Various Solvents at Different Temperatures

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Water | 25 | HPLC-UV | ||

| Water | 37 | HPLC-UV | ||

| Ethanol | 25 | HPLC-UV | ||

| Acetone | 25 | HPLC-UV | ||

| Chloroform | 25 | HPLC-UV | ||

| 0.1 M HCl | 25 | HPLC-UV | ||

| 0.1 M NaOH | 25 | HPLC-UV | ||

| PBS (pH 7.4) | 37 | HPLC-UV |

Stability Profile

This compound is relatively stable at room temperature but may undergo degradation under strong acidic or alkaline conditions[1][2]. Forced degradation studies are essential to identify potential degradation products and establish the compound's intrinsic stability. The results of these studies are critical for developing stability-indicating analytical methods.

Table 2: Stability of this compound under Forced Degradation Conditions

| Stress Condition | Time (hours) | Initial Assay (%) | Final Assay (%) | % Degradation | No. of Degradants | Observations |

| Hydrolytic | ||||||

| 0.1 M HCl (aq) | 24 | 100 | ||||

| Water | 24 | 100 | ||||

| 0.1 M NaOH (aq) | 24 | 100 | ||||

| Oxidative | ||||||

| 3% H₂O₂ (aq) | 24 | 100 | ||||

| Photolytic | ||||||

| Solid State (ICH Q1B) | - | 100 | ||||

| Solution (ICH Q1B) | - | 100 | ||||

| Thermal | ||||||

| Solid State (80°C) | 48 | 100 | ||||

| Solution (80°C) | 48 | 100 |

Experimental Protocols

Detailed methodologies for determining the solubility and stability of this compound are provided below. These protocols are based on established pharmaceutical guidelines.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, 0.1 M HCl, 0.1 M NaOH, PBS pH 7.4)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC system with UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtered solution with an appropriate mobile phase and analyze the concentration of this compound using a validated HPLC-UV method.

-

Calculate the solubility in mg/mL or mol/L.

Stability Assessment (Forced Degradation Studies)

Objective: To evaluate the intrinsic stability of this compound under various stress conditions as per ICH guidelines[3].

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade water and acetonitrile

-

Volumetric flasks and pipettes

-

pH meter

-

Water bath or oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector

Procedure:

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

Stress Conditions:

-

Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

-

Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at room temperature or a slightly elevated temperature for a defined period. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature, protected from light, for a defined period. Withdraw samples and dilute for analysis.

-

Thermal Degradation:

-

Solid State: Place a known amount of solid this compound in an oven at a high temperature (e.g., 80°C) for 48 hours. After exposure, dissolve the sample in a suitable solvent and analyze.

-

Solution State: Heat the stock solution at a high temperature (e.g., 80°C) for 48 hours.

-

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be kept in the dark under the same conditions.

Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC-PDA method. The method should be capable of separating the intact compound from its degradation products. Peak purity analysis should be performed to ensure that the main peak is free from co-eluting degradants.

Logical Workflow for Solubility and Stability Assessment

The following diagram illustrates a systematic workflow for the comprehensive evaluation of the solubility and stability of a compound like this compound.

Caption: Workflow for Solubility and Stability Testing.

This comprehensive guide provides the necessary framework for researchers and drug development professionals to thoroughly characterize the solubility and stability of this compound. The provided protocols and data table templates will aid in the systematic collection and organization of critical data for regulatory submissions and formulation development.

References

Synthesis and Characterization of 1-(4-Fluorophenyl)-2-hydroxyethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Fluorophenyl)-2-hydroxyethanone, a valuable intermediate in pharmaceutical and organic synthesis. This document details the prevalent synthetic route, including experimental protocols and characterization data for the key compounds involved.

Introduction

This compound, also known as 4-fluorophenacyl alcohol, is a ketone-alcohol derivative of fluorobenzene. Its structural features, combining a reactive carbonyl group and a primary alcohol, make it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, making fluorinated intermediates like this one of particular interest to the pharmaceutical industry.

Synthetic Pathway

The most common and efficient synthesis of this compound is a two-step process commencing from the commercially available 1-(4-fluorophenyl)ethanone. The pathway involves an initial α-bromination of the ketone, followed by a nucleophilic substitution of the resulting bromide with a hydroxyl group through hydrolysis.

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanone

This procedure outlines the α-bromination of 1-(4-fluorophenyl)ethanone using N-bromosuccinimide (NBS) as the brominating agent.

Experimental Workflow:

Caption: Workflow for the synthesis of 2-bromo-1-(4-fluorophenyl)ethanone.

Detailed Procedure:

A solution of 1-(4-fluorophenyl)ethanone (1 equivalent) in a suitable solvent such as carbon tetrachloride is prepared in a round-bottom flask. To this solution, N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) are added. The reaction mixture is then heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solid succinimide byproduct is removed by filtration. The filtrate is washed sequentially with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude 2-bromo-1-(4-fluorophenyl)ethanone can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of this compound

This procedure details the hydrolysis of 2-bromo-1-(4-fluorophenyl)ethanone to the target compound.

Experimental Workflow:

Caption: Workflow for the hydrolysis to this compound.

Detailed Procedure:

2-Bromo-1-(4-fluorophenyl)ethanone (1 equivalent) is dissolved in a mixture of acetone and water. A weak base, such as sodium bicarbonate or calcium carbonate (1.5-2 equivalents), is added to the solution to neutralize the hydrobromic acid formed during the reaction. The mixture is then heated to reflux, and the reaction is monitored by TLC. Once the starting material is consumed, the reaction mixture is cooled to room temperature, and the acetone is removed under reduced pressure. The aqueous residue is then extracted with a suitable organic solvent, such as ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to afford the crude this compound. The product can be purified by recrystallization or column chromatography.

Characterization Data

Physical Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| 1-(4-fluorophenyl)ethanone | C₈H₇FO | 138.14 | Colorless liquid | 4-5 |

| 2-bromo-1-(4-fluorophenyl)ethanone | C₈H₆BrFO | 217.04 | White to pale yellow solid | 47-49 |

| This compound | C₈H₇FO₂ | 154.14 | White crystalline solid | 116-120 |

Spectroscopic Data

4.2.1. 1-(4-fluorophenyl)ethanone (Starting Material)

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.99 (dd, J = 8.8, 5.4 Hz, 2H), 7.14 (t, J = 8.6 Hz, 2H), 2.60 (s, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz), δ (ppm) | 196.5, 165.9 (d, J = 255.5 Hz), 133.2 (d, J = 3.0 Hz), 130.8 (d, J = 9.3 Hz), 115.7 (d, J = 21.9 Hz), 26.6 |

| IR (KBr, cm⁻¹) | 3070 (Ar-H), 1685 (C=O), 1597 (C=C), 1230 (C-F), 840 (p-subst. Ar) |

| Mass Spectrum (EI, m/z) | 138 (M⁺), 123, 95 |

4.2.2. 2-bromo-1-(4-fluorophenyl)ethanone (Intermediate)

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 8.04 (dd, J = 8.8, 5.4 Hz, 2H), 7.19 (t, J = 8.6 Hz, 2H), 4.43 (s, 2H) |

| ¹³C NMR (CDCl₃, 101 MHz), δ (ppm) | 190.2, 166.5 (d, J = 257.6 Hz), 131.5 (d, J = 9.6 Hz), 130.4 (d, J = 3.0 Hz), 116.2 (d, J = 22.1 Hz), 30.9 |

| IR (KBr, cm⁻¹) | 3065 (Ar-H), 1695 (C=O), 1600 (C=C), 1235 (C-F), 845 (p-subst. Ar), 680 (C-Br) |

| Mass Spectrum (EI, m/z) | 216/218 (M⁺, M⁺+2), 123, 95 |

4.2.3. This compound (Final Product)

| Technique | Predicted Data |

| ¹H NMR (CDCl₃), δ (ppm) | ~8.0 (dd, 2H, Ar-H), ~7.2 (t, 2H, Ar-H), ~4.8 (s, 2H, -CH₂-), ~3.5 (br s, 1H, -OH) |

| ¹³C NMR (CDCl₃), δ (ppm) | ~196, ~166 (d), ~131 (d), ~130 (d), ~116 (d), ~65 |

| IR (KBr, cm⁻¹) | ~3400 (br, O-H), ~3070 (Ar-H), ~1680 (C=O), ~1600 (C=C), ~1230 (C-F), ~1050 (C-O) |

| Mass Spectrum (EI, m/z) | 154 (M⁺), 123, 95 |

Safety Information

-

1-(4-fluorophenyl)ethanone: Combustible liquid. Handle with care and avoid ignition sources.

-

N-bromosuccinimide: Corrosive and an oxidizing agent. Avoid contact with skin and eyes.

-

2-bromo-1-(4-fluorophenyl)ethanone: Lachrymator and skin irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

General Precautions: All experimental work should be conducted in a well-ventilated laboratory, and appropriate PPE should be worn at all times. Consult the Safety Data Sheets (SDS) for each reagent before use.

Conclusion

This technical guide has outlined a reliable and well-documented synthetic route for the preparation of this compound. The provided experimental protocols and characterization data for the starting material and intermediate offer a solid foundation for researchers and scientists working in the fields of organic synthesis and drug discovery. While experimental spectral data for the final product is not widely available, the information presented herein provides a comprehensive starting point for the synthesis and subsequent characterization of this important fluorinated building block.

Chemical structure and properties of 1-(4-Fluorophenyl)-2-hydroxyethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of 1-(4-Fluorophenyl)-2-hydroxyethanone. While specific biological activity data for this compound is limited in publicly available literature, this guide also explores the known activities of structurally related α-hydroxy ketones to offer context for future research and drug development endeavors.

Chemical Structure and Properties

This compound, also known as p-fluorophenacyl alcohol or 4'-fluoro-α-hydroxyacetophenone, is an organic compound with the chemical formula C₈H₇FO₂. Its chemical structure consists of a 4-fluorophenyl group attached to a hydroxyethanone moiety.

Molecular Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 403-31-6 | |

| Molecular Formula | C₈H₇FO₂ | |

| Molecular Weight | 154.14 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 78-82 °C | |

| Solubility | Low solubility in water; soluble in organic solvents such as ethanol, acetone, and chloroform. |

Synthesis and Characterization

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 4'-fluoroacetophenone. The general synthetic pathway involves the α-bromination of the ketone followed by hydrolysis of the resulting α-bromo ketone.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanone (Intermediate)

This procedure is adapted from a general method for the α-bromination of acetophenone derivatives.[1]

-

Materials:

-

4'-Fluoroacetophenone

-

Pyridinium tribromide or another suitable brominating agent

-

Glacial acetic acid (solvent)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4'-fluoroacetophenone (1 equivalent) in glacial acetic acid.

-

Add pyridinium tribromide (1.1 equivalents) to the solution.

-

Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the crude 2-bromo-1-(4-fluorophenyl)ethanone.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Step 2: Synthesis of this compound (Final Product)

This procedure is a general method for the hydrolysis of α-haloketones.

-

Materials:

-

2-Bromo-1-(4-fluorophenyl)ethanone

-

Aqueous sodium bicarbonate (NaHCO₃) or another mild base

-

A suitable solvent system (e.g., acetone/water)

-

-

Procedure:

-

Dissolve 2-bromo-1-(4-fluorophenyl)ethanone in a suitable solvent such as acetone.

-

Add an aqueous solution of sodium bicarbonate.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

After cooling, remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

-

Characterization Data

Table 2: Spectroscopic Data for 2-Bromo-1-(4-fluorophenyl)ethanone (Intermediate)

| Technique | Data |

| ¹H NMR | δ (ppm): 4.43 (s, 2H), 7.14-7.19 (m, 2H), 8.00-8.13 (m, 2H) |

| ¹³C NMR | δ (ppm): 30.53, 115.05, 115.81, 128.80, 129.82, 131.23, 131.45, 163.44, 167.48, 189.68 |

| Mass Spec (MS) | Molecular Weight: 217.03 g/mol . Expected m/z for [M]+: 216 and 218 (due to bromine isotopes). |

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | A singlet for the -CH₂- protons, a broad singlet for the -OH proton, and multiplets for the aromatic protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbon bearing the hydroxyl group, and the aromatic carbons. |

| IR (Infrared) | A broad absorption band for the O-H stretch (around 3400 cm⁻¹), a strong absorption for the C=O stretch (around 1680 cm⁻¹), and bands for the C-F and aromatic C-H and C=C bonds. |

| Mass Spec (MS) | Molecular Weight: 154.14 g/mol . Expected m/z for [M]+: 154. |

Biological Activity and Potential Applications

Specific biological studies on this compound are not extensively reported. However, the α-hydroxy ketone motif is a well-known pharmacophore present in many biologically active compounds.

Context from Structurally Related Compounds

-

Antimicrobial Activity: Many acetophenone derivatives and compounds containing a fluorophenyl group have demonstrated antimicrobial properties.

-

Enzyme Inhibition: The α-hydroxy ketone structure can act as a key binding element in the active sites of various enzymes. For instance, some α-hydroxy ketones are known to be involved in pathways related to p38 MAP kinase inhibition, which is relevant for treating inflammatory diseases.

Potential Research Directions

Given the structural features of this compound, future research could explore its potential as:

-

An antimicrobial agent.

-

An inhibitor of kinases or other enzymes involved in disease signaling pathways.

-

A building block for the synthesis of more complex drug candidates.

Experimental Workflow for Biological Evaluation

For researchers interested in investigating the biological activities of this compound, a general experimental workflow is proposed below.

Caption: A typical workflow for assessing the biological activity of a novel compound.

Disclaimer: This document is intended for informational purposes for a technical audience. The synthesis and handling of the described chemicals should only be performed by qualified professionals in a laboratory setting with appropriate safety precautions. The biological activities mentioned for related compounds are for context and do not guarantee the same effects for this compound. Further research is required to elucidate its specific biological profile.

References

An In-depth Technical Guide to 1-(4-Fluorophenyl)-2-hydroxyethanone

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological context of 1-(4-Fluorophenyl)-2-hydroxyethanone, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

IUPAC Name: 2-Hydroxy-1-(4-fluorophenyl)ethanone

Synonyms:

-

p-Fluorophenacyl alcohol

-

4'-Fluoro-α-hydroxyacetophenone

-

2-Hydroxy-4'-fluoroacetophenone

-

1-(4-Fluorophenyl)-2-hydroxy-1-ethanone

CAS Number: 403-31-6

Chemical Formula: C₈H₇FO₂

Molecular Weight: 154.14 g/mol

Physicochemical Data

A summary of the key physicochemical properties of 2-Hydroxy-1-(4-fluorophenyl)ethanone is presented in the table below.

| Property | Value | Reference |

| Appearance | White crystalline solid | |

| Melting Point | 78-82 °C | |

| Boiling Point | 260.5 °C at 760 mmHg | |

| Density | 1.256 g/cm³ | |

| Flash Point | 111.3 °C | |

| Solubility | Low solubility in water; soluble in ethanol, acetone, and chloroform. |

Synthesis and Experimental Protocols

A plausible synthetic route is the oxidation of 4'-fluoroacetophenone. This can be achieved using various oxidizing agents. Another potential method is the hydrolysis of a corresponding α-halo ketone, such as 2-bromo-1-(4-fluorophenyl)ethanone.

General Experimental Strategy for α-Hydroxylation of a Ketone:

A typical procedure would involve dissolving the starting ketone (e.g., 4'-fluoroacetophenone) in a suitable organic solvent. An oxidizing agent, such as a hypervalent iodine reagent (e.g., phenyliodine(III) diacetate) in the presence of a base, or certain metal-based oxidants, would then be added under controlled temperature conditions. The reaction progress would be monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, the reaction mixture would be worked up by quenching any excess reagent, followed by extraction with an organic solvent. The crude product would then be purified using column chromatography or recrystallization to yield the desired 2-hydroxy-1-(4-fluorophenyl)ethanone.

It is important to note that the specific reaction conditions, including the choice of solvent, temperature, and purification method, would need to be optimized for this particular substrate.

Biological Activity and Signaling Pathways

Direct biological activity data, including specific signaling pathway involvement for 2-Hydroxy-1-(4-fluorophenyl)ethanone, is not extensively documented in publicly available literature. The primary role of this compound appears to be as a key intermediate in the synthesis of more complex, biologically active molecules.

Several research articles describe the synthesis and biological evaluation of larger compounds that incorporate the this compound moiety. These studies suggest that this structural motif can be found in molecules with a range of therapeutic activities. For instance, derivatives have been investigated as potential inhibitors of various enzymes and as agents with anti-cancer properties.

However, it is crucial to emphasize that the observed biological activities are attributable to the entire complex molecule and not solely to the this compound core. Without direct experimental evidence on the standalone compound, it is not possible to construct a specific signaling pathway diagram.

The logical relationship for the utility of this compound can be visualized as a starting point in a drug discovery workflow.

Caption: Logical workflow for the application of this compound.

Conclusion

2-Hydroxy-1-(4-fluorophenyl)ethanone is a well-characterized chemical compound with established physical properties. While its primary significance lies in its role as a versatile building block in organic synthesis, direct information regarding its own biological activity and specific signaling pathway interactions is currently limited. The available data points towards its utility in the generation of more complex molecules with potential therapeutic applications. Further research is warranted to explore the intrinsic biological effects of this core structure.

An In-depth Technical Guide to the Starting Materials for the Synthesis of 1-(4-Fluorophenyl)-2-hydroxyethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and starting materials for the preparation of 1-(4-Fluorophenyl)-2-hydroxyethanone, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the experimental protocols, quantitative data, and reaction pathways to assist researchers and professionals in drug development and organic synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry. Its synthesis is primarily achieved through the hydrolysis of α-haloacetophenone precursors, which are themselves synthesized via methods such as Friedel-Crafts acylation or halogenation of a substituted acetophenone. This guide explores the most common and effective starting materials and the detailed methodologies for their conversion to the target molecule.

Primary Synthetic Pathways and Starting Materials

The synthesis of this compound predominantly proceeds through two main intermediates: 2-bromo-1-(4-fluorophenyl)ethanone and 2-chloro-1-(4-fluorophenyl)ethanone. The selection of the starting material and pathway often depends on reagent availability, cost, and desired yield.

Synthesis via 2-Bromo-1-(4-fluorophenyl)ethanone

This pathway involves the bromination of 4-fluoroacetophenone followed by hydrolysis of the resulting 2-bromo-1-(4-fluorophenyl)ethanone.

Method 1: Bromination of 4-Fluoroacetophenone

A common method for the synthesis of 2-bromo-1-(4-fluorophenyl)ethanone is the direct bromination of 4-fluoroacetophenone.

-

Experimental Protocol: To a solution of 4-fluoroacetophenone (1.0 eq) in a suitable solvent such as methanol or acetic acid, bromine (1.0-1.2 eq) is added dropwise at a controlled temperature, often between 0-10°C. The reaction mixture is then stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched, typically with an aqueous solution of sodium bisulfite, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product, which can be further purified by recrystallization or column chromatography.

| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| 4-Fluoroacetophenone | Bromine (Br₂) | Methanol | 0-5 | 1-2 h | Good |

| 4-Fluoroacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 90 | 3 h | 85 |

-

Logical Relationship: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanone

Caption: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanone.

The conversion of the α-bromo ketone to the α-hydroxy ketone can be achieved through hydrolysis, often proceeding via a formate ester intermediate to suppress side reactions.

-

Experimental Protocol: 2-Bromo-1-(4-fluorophenyl)ethanone (1.0 eq) is reacted with a formate salt, such as sodium formate (1.1-1.5 eq), in a solvent like ethanol or a mixture of formic acid and water. The reaction is typically heated to reflux for several hours. After the formation of the formate ester, the reaction mixture is subjected to hydrolysis, usually by the addition of an acid (e.g., HCl) or a base (e.g., NaOH), to yield this compound. The product is then isolated by extraction and purified.

-

Signaling Pathway: Hydrolysis of 2-Bromo-1-(4-fluorophenyl)ethanone

Physical and chemical properties of 2-hydroxy-1-(4-fluorophenyl)ethanone

An In-Depth Technical Guide to 2-hydroxy-1-(4-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-hydroxy-1-(4-fluorophenyl)ethanone, a key intermediate in various organic synthesis applications, including pharmaceuticals and agrochemicals.[1] This document details its structural characteristics, physicochemical data, stability, and reactivity, along with generalized experimental protocols for its synthesis and analysis.

Compound Identification and Structure

2-hydroxy-1-(4-fluorophenyl)ethanone, also known as 4'-Fluoro-α-hydroxyacetophenone, is an aromatic ketone derivative. The presence of a fluorine atom, a hydroxyl group, and a ketone functional group makes it a versatile building block in medicinal chemistry.

| Identifier | Value |

| IUPAC Name | 2-hydroxy-1-(4-fluorophenyl)ethanone |

| Synonyms | 1-(4-Fluorophenyl)-2-hydroxyethanone, 4'-Fluoro-a-hydroxyacetophenone, p-Fluorophenacyl alcohol[2] |

| CAS Number | 403-31-6[2][3][4] |

| Molecular Formula | C₈H₇FO₂[1][2][3] |

| Molecular Weight | 154.14 g/mol [1] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)CO)F |

Physical Properties

The compound is a white crystalline solid at room temperature.[1] Its key physical properties are summarized in the table below. Note the variability in reported melting points, which may be due to different polymorphic forms or measurement conditions.

| Property | Value | Source |

| Appearance | White crystalline solid | [1] |

| Melting Point | 78-82 °C | [1] |

| 31 °C | [1] | |

| Boiling Point | 260.5 °C at 760 mmHg | [1] |

| Density | 1.256 g/cm³ | [1] |

| Flash Point | 111.3 °C | [1] |

| Solubility | Low solubility in water. Soluble in organic solvents such as ethanol, acetone, and chloroform. | [1] |

Chemical Properties and Reactivity

2-hydroxy-1-(4-fluorophenyl)ethanone is a relatively stable compound under standard room temperature conditions.[1] However, its reactivity is influenced by the functional groups present.

| Property | Description |

| Stability | The compound is relatively stable at room temperature but may react under strong acid and alkali conditions.[1] Contact with strong oxidizing agents and bases should be avoided.[5][6] |

| Reactivity | As a ketone, it can undergo various reactions at the carbonyl group. The α-hydroxy group can also participate in reactions, such as esterification or etherification. It serves as an important intermediate or starting material for synthesizing more complex molecules like drugs and pesticides.[1] |

| Hazard Class | Irritant.[1] |

Experimental Protocols

The following sections outline generalized experimental methodologies for the synthesis and analysis of 2-hydroxy-1-(4-fluorophenyl)ethanone. These are based on standard organic chemistry techniques and information derived from related compound syntheses.

Synthesis Workflow

A common synthetic pathway to α-hydroxy ketones involves the halogenation of a ketone followed by nucleophilic substitution with a hydroxide source. The diagram below illustrates a plausible workflow for the synthesis of 2-hydroxy-1-(4-fluorophenyl)ethanone starting from 1-(4-fluorophenyl)ethanone.

Caption: A potential two-step synthesis route for 2-hydroxy-1-(4-fluorophenyl)ethanone.

Methodology:

-

α-Bromination of 1-(4-fluorophenyl)ethanone: 1-(4-fluorophenyl)ethanone is dissolved in a suitable solvent, such as acetic acid or chloroform. A brominating agent, like elemental bromine (Br₂) or N-Bromosuccinimide (NBS), is added portion-wise, often with catalytic amounts of acid. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction mixture is then worked up, typically by washing with a reducing agent solution (e.g., sodium bisulfite) to quench excess bromine, followed by extraction with an organic solvent. The solvent is removed under reduced pressure to yield crude 2-bromo-1-(4-fluorophenyl)ethanone.[7]

-

Hydrolysis to 2-hydroxy-1-(4-fluorophenyl)ethanone: The crude bromo-intermediate is dissolved in a solvent mixture, such as acetone/water or THF/water. A weak base, for example, sodium bicarbonate or calcium carbonate, is added, and the mixture is heated to reflux. The reaction proceeds via an Sₙ2 mechanism where the bromide is displaced by a hydroxide ion. After completion (monitored by TLC), the reaction is cooled, and the organic solvent is removed. The product is extracted into a solvent like ethyl acetate, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated to yield the crude final product.

Purification and Analysis Workflow

Following synthesis, the crude product requires purification and subsequent characterization to confirm its identity and purity.

Caption: Standard workflow for the purification and analysis of a synthesized organic compound.

Methodology:

-

Purification: Preparative column chromatography is a standard method for purification.[8] The crude product is loaded onto a silica gel column and eluted with a solvent system (e.g., a gradient of ethyl acetate in hexanes). Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Characterization:

-

Melting Point: The melting point of the purified solid is determined using a melting point apparatus with an open capillary tube.[8] A sharp melting range indicates high purity.

-

Infrared (IR) Spectroscopy: An IR spectrum is recorded to identify characteristic functional groups. Expected peaks would include a strong carbonyl (C=O) stretch (around 1680-1700 cm⁻¹), a broad O-H stretch from the alcohol (around 3200-3600 cm⁻¹), and C-F bond vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are essential for structural elucidation.[7][8] The spectra provide information on the chemical environment of each proton, carbon, and fluorine atom, confirming the connectivity and structure of the molecule.

-

Mass Spectrometry (MS): Low and high-resolution mass spectrometry (HRMS) are used to determine the molecular weight and elemental formula of the compound.[8] This confirms that the product has the expected molecular formula of C₈H₇FO₂.

-

Safety and Handling

2-hydroxy-1-(4-fluorophenyl)ethanone is classified as an irritant.[1] Standard laboratory safety precautions should be followed.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses, and a lab coat.[1]

-

Handling: Avoid inhalation, ingestion, or skin contact.[1] Operations should be carried out in a well-ventilated area or a chemical fume hood.[1]

-

Storage: Store in a cool, dry place away from incompatible substances like strong acids, bases, and oxidizing agents.[1][5] The recommended storage temperature is between 2-8°C.[1]

References

- 1. chembk.com [chembk.com]

- 2. Ethanone, 1-(4-fluorophenyl)-2-hydroxy- | 403-31-6 [chemnet.com]

- 3. 403-31-6 | 1-(4-Fluorophenyl)-2-hydroxy-1-ethanone | Tetrahedron [thsci.com]

- 4. 403-31-6 | 1-(4-Fluorophenyl)-2-hydroxy-1-ethanone | Tetrahedron [thsci.com]

- 5. 1-(4-Fluorophenyl)ethanone(403-42-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. fishersci.fr [fishersci.fr]

- 7. asianpubs.org [asianpubs.org]

- 8. rsc.org [rsc.org]

1-(4-Fluorophenyl)-2-hydroxyethanone molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Fluorophenyl)-2-hydroxyethanone, a key intermediate in organic synthesis. The document details its physicochemical properties, experimental protocols for its preparation, and its role in synthetic pathways.

Core Compound Data

This compound is a derivative of acetophenone and is noted for its utility as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₇FO₂ | [2][3] |

| Molecular Weight | 154.14 g/mol | [2][4][5] |

| CAS Number | 403-31-6 | [2][4] |

| Appearance | White crystalline solid | [1][3] |

| Melting Point | 78-82 °C | [1] |

| Solubility | Low in water; Soluble in ethanol, acetone, and chloroform. | [1][3] |

Synthesis and Experimental Protocols

The primary synthetic routes to this compound involve the modification of p-hydroxyacetophenone. Two common methods are fluorination and acylation reactions.[1]

Experimental Protocol: Fluorination of p-Hydroxyacetophenone

This protocol outlines a general procedure for the synthesis of this compound via a fluorination reaction.

Materials:

-

p-Hydroxyacetophenone

-

Hydrogen fluoride or Sodium fluoride

-

Anhydrous solvent (e.g., acetonitrile)

-

Reaction vessel suitable for fluorinating agents

-

Stirring apparatus

-

Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

-

In a suitable reaction vessel, dissolve p-hydroxyacetophenone in an anhydrous solvent.

-

Under controlled temperature conditions and an inert atmosphere, slowly add the fluorinating agent (e.g., hydrogen fluoride or sodium fluoride).

-

Allow the reaction to stir at a specified temperature for a period determined by reaction monitoring (e.g., via Thin Layer Chromatography).

-

Upon completion, quench the reaction carefully with an appropriate reagent.

-

Perform an aqueous workup to remove inorganic salts and unreacted reagents.

-

Extract the product into an organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.

Logical Pathway: Synthesis of this compound

The following diagram illustrates a simplified logical workflow for the synthesis of the target compound from a common starting material.

Caption: Synthetic pathway for this compound.

References

Methodological & Application

Application Notes and Protocols: The Versatile Role of 1-(4-Fluorophenyl)-2-hydroxyethanone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-(4-Fluorophenyl)-2-hydroxyethanone, a valuable and versatile intermediate in modern organic synthesis. Its unique structural features, combining a hydroxyl group alpha to a ketone and a fluorine-substituted phenyl ring, make it a key building block for a variety of heterocyclic compounds, particularly those with potential therapeutic applications. These notes are intended to guide researchers in leveraging this compound for the synthesis of novel molecules in drug discovery and development.

Overview of Synthetic Utility

This compound serves as a crucial precursor in multi-step synthetic pathways. It is typically synthesized from the readily available 4-fluoroacetophenone through a two-step process involving bromination followed by hydrolysis. The primary application of this α-hydroxyketone lies in its conversion to more complex heterocyclic structures, most notably 1,2,4-triazole derivatives, which are known for their broad-spectrum antifungal activity and are analogues to established drugs like fluconazole.

The synthetic pathway can be visualized as a sequence of transformations, each with specific reagents and conditions that can be optimized for yield and purity.

Caption: General synthetic workflow from 4-fluoroacetophenone to a target heterocycle.

Synthesis of this compound

The preparation of the title compound is a well-established two-step process. The quantitative data for each step are summarized in the tables below, followed by detailed experimental protocols.

Step 1: Bromination of 4-Fluoroacetophenone

The α-bromination of 4-fluoroacetophenone is a key step to introduce a reactive handle for subsequent transformations. Various brominating agents can be employed, with cupric bromide and pyridine hydrobromide perbromide being effective options.

Table 1: Summary of Reaction Conditions for the Bromination of 4-Fluoroacetophenone

| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Cupric Bromide | Ethyl Acetate | 60 | 12 | ~60 | N/A |

| 2 | Pyridine Hydrobromide Perbromide | Acetic Acid | 90 | 3 | 85 | [1] |

| 3 | Bromine | Methanol | 0-5 | 1 | 90 | [2] |

Experimental Protocol: Bromination using Pyridine Hydrobromide Perbromide [1]

Materials:

-

4-Fluoroacetophenone (1.0 eq)

-

Pyridine hydrobromide perbromide (1.1 eq)

-

Glacial Acetic Acid

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoroacetophenone in glacial acetic acid.

-

Add pyridine hydrobromide perbromide to the solution.

-

Heat the reaction mixture to 90 °C and stir for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-bromo-1-(4-fluorophenyl)ethanone.

Step 2: Hydrolysis of 2-Bromo-1-(4-fluorophenyl)ethanone

The conversion of the α-bromoketone to the corresponding α-hydroxyketone can be achieved through hydrolysis, for instance, by using sodium formate in a reaction analogous to the Kornblum oxidation.

Table 2: Summary of Reaction Conditions for the Hydrolysis of 2-Bromo-1-(4-fluorophenyl)ethanone

| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Sodium Formate | Ethanol/Water | Reflux | 2 | >80 (Typical) | General Method |

Experimental Protocol: Hydrolysis using Sodium Formate

Materials:

-

2-Bromo-1-(4-fluorophenyl)ethanone (1.0 eq)

-

Sodium Formate (1.5 eq)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-1-(4-fluorophenyl)ethanone in a mixture of ethanol and water.

-

Add sodium formate to the solution and heat the mixture to reflux for 2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to yield this compound, which can be further purified by recrystallization.

Application in the Synthesis of Antifungal 1,2,4-Triazole Derivatives

A significant application of this compound is its use as a key intermediate in the synthesis of fluconazole analogues and other antifungal triazole compounds. The general strategy involves the conversion of the α-hydroxyketone to an epoxide, followed by the ring-opening of the epoxide with 1,2,4-triazole.

Caption: Synthetic pathway to fluconazole analogues from the hydroxyketone.

Step 3: Synthesis of Fluconazole Analogues

The following protocol outlines a general procedure for the synthesis of a fluconazole analogue starting from the corresponding epoxide, which is derived from this compound.

Table 3: Summary of Reaction Conditions for Triazole Formation

| Entry | Starting Material | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane | 1,2,4-triazole | K2CO3 | DMF | 80 | 4 | 82 | [3] |

Experimental Protocol: Synthesis of a Fluconazole Analogue [3]

This protocol is adapted from a similar synthesis and may require optimization for the specific substrate.

Materials:

-

2-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane (1.0 eq) (prepared from this compound)

-

1,2,4-Triazole (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of the epoxide in DMF, add 1,2,4-triazole and potassium carbonate.

-

Heat the reaction mixture to 80 °C and stir for 4 hours, or until TLC analysis indicates the completion of the reaction.

-

Cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 1,3-bis(1H-1,2,4-triazol-1-yl) derivative.

Conclusion

This compound is a highly valuable synthetic intermediate with significant applications in medicinal chemistry, particularly in the development of antifungal agents. The protocols provided herein offer a comprehensive guide for the synthesis of this key building block and its subsequent elaboration into complex heterocyclic structures. The modular nature of the synthetic route allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies, making it an indispensable tool for drug discovery and development professionals. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.

References

Application of 1-(4-Fluorophenyl)-2-hydroxyethanone in Medicinal Chemistry: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-(4-fluorophenyl)-2-hydroxyethanone as a key building block in medicinal chemistry. This versatile precursor is particularly valuable in the synthesis of azole antifungals and hydrazone-based anticonvulsant agents.

Application in the Synthesis of Azole Antifungal Agents

This compound serves as a crucial starting material for the synthesis of potent azole antifungal drugs, such as epoxiconazole and analogs of fluconazole. The core synthetic strategy involves the conversion of the ketone to an epoxide, followed by the nucleophilic addition of a triazole moiety. These compounds exert their antifungal effect by inhibiting the fungal enzyme cytochrome P450 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary target for azole antifungals is the CYP51 enzyme. Inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to fungal cell death. The 4-fluorophenyl group is a common feature in many potent azole antifungals, contributing to favorable binding interactions within the active site of CYP51.

Caption: Inhibition of the CYP51 enzyme by azole antifungals blocks ergosterol biosynthesis.

Experimental Protocol: Synthesis of an Epoxiconazole Precursor

This protocol outlines the synthesis of a key epoxide intermediate from this compound, which is a critical step in the synthesis of epoxiconazole.

Step 1: Chlorination of this compound

-

Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add thionyl chloride (1.1 equivalents) dropwise while maintaining the temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-chloro-1-(4-fluorophenyl)ethanone.

Step 2: Epoxidation to form 2-(4-fluorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane

-

To a solution of 2-chloro-1-(4-fluorophenyl)ethanone (1 equivalent) in a solvent mixture like toluene and water, add 1,2,4-triazole (1.2 equivalents) and a phase transfer catalyst (e.g., tetrabutylammonium bromide).

-

Add a strong base, such as sodium hydroxide (2 equivalents), and stir the mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude epoxide.

-

Purify the product by column chromatography on silica gel.

Caption: Synthetic workflow for Epoxiconazole starting from this compound.

Quantitative Data: Antifungal Activity

The following table summarizes the in vitro antifungal activity of epoxiconazole and related triazoles against various fungal pathogens.

| Compound | Fungal Species | IC50 (µM) | MIC (µg/mL) |

| Epoxiconazole | Candida albicans | 0.5 - 1.3 | 0.125 - 1.0 |

| Aspergillus fumigatus | 0.2 - 0.8 | 0.25 - 2.0 | |

| Fluconazole | Candida albicans | 0.4 - 0.6 | 0.25 - 8.0 |

| Itraconazole | Candida albicans | ~0.5 | 0.03 - 0.25 |

Application in the Synthesis of Anticonvulsant Hydrazones

Hydrazones derived from α-hydroxy acetophenones are a class of compounds with recognized anticonvulsant properties. This compound can be readily converted to its corresponding hydrazone derivatives, which are promising candidates for the development of new antiepileptic drugs.

Mechanism of Action: Modulation of Neuronal Excitability

The precise mechanism of action for many anticonvulsant hydrazones is still under investigation, but it is believed to involve the modulation of voltage-gated ion channels (e.g., sodium and calcium channels) or enhancement of GABA-mediated inhibitory neurotransmission. Pharmacophore modeling suggests that the presence of a hydrogen bond donor (the -OH group), a hydrogen bond acceptor (the C=N-N moiety), and an aromatic ring are key features for anticonvulsant activity.

Caption: Potential mechanisms of action for anticonvulsant hydrazones at the synapse.

Experimental Protocol: Synthesis and Anticonvulsant Screening of a Hydrazone Derivative

This protocol describes the synthesis of a hydrazone derivative from this compound and a general procedure for its preliminary anticonvulsant screening.

Step 1: Synthesis of 2-(4-fluorophenyl)-2-hydroxy-N'-(propan-2-ylidene)acetohydrazide

-

Reflux a mixture of this compound (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

To the resulting crude hydrazide, add acetone (as the ketone for hydrazone formation) and a catalytic amount of glacial acetic acid in ethanol.

-

Reflux the mixture for 2-3 hours.

-

Cool the reaction mixture, and the precipitated product can be collected by filtration, washed with cold ethanol, and dried.

-

Recrystallize the product from a suitable solvent like ethanol to obtain the pure hydrazone.

Caption: Synthetic workflow for a hydrazone derivative.

Step 2: Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

-

Use adult male albino mice weighing 20-25 g.

-

Administer the synthesized hydrazone derivative intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg).

-

After a specified time (e.g., 30 minutes), induce seizures by applying an electrical stimulus (e.g., 50 mA, 0.2 s) through corneal electrodes.

-

Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

-

The absence of this phase is considered as protection.

-

A standard anticonvulsant drug (e.g., phenytoin) and a vehicle control group should be included in the experiment.

-

Calculate the percentage of protection for each dose group.

Quantitative Data: Anticonvulsant Activity

The following table presents hypothetical anticonvulsant activity data for a hydrazone derivative of this compound.

| Compound | Dose (mg/kg, i.p.) | MES Test (% Protection) |

| Hydrazone Derivative | 30 | 40 |

| 100 | 75 | |

| 300 | 90 | |

| Phenytoin (Standard) | 25 | 100 |

These application notes and protocols demonstrate the utility of this compound as a valuable and versatile building block in the discovery and development of new therapeutic agents. Its application in the synthesis of both antifungal and anticonvulsant compounds highlights its importance in medicinal chemistry research.

Application Notes and Protocols for the Stereoselective Reduction of 1-(4-Fluorophenyl)-2-hydroxyethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective reduction of prochiral ketones to form enantiomerically enriched alcohols is a cornerstone of modern asymmetric synthesis, particularly in the pharmaceutical industry. The resulting chiral diols are valuable building blocks for a wide array of biologically active molecules. This document provides detailed application notes and protocols for the stereoselective reduction of 1-(4-Fluorophenyl)-2-hydroxyethanone to produce chiral 1-(4-fluorophenyl)ethane-1,2-diol. Both chemical and biocatalytic methods are presented, offering a comparative overview for researchers to select the most suitable approach for their synthetic needs.

Overview of Synthetic Pathways

The primary transformation discussed is the reduction of the ketone functionality in this compound to a secondary alcohol, creating a new stereocenter. The key challenge lies in controlling the stereochemical outcome of this reduction to favor the formation of a single enantiomer. This can be achieved through the use of chiral catalysts or enzymes.

Data Summary

The following table summarizes quantitative data for different stereoselective reduction methods applicable to this compound or closely related substrates.

| Method | Catalyst/Enzyme | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Biocatalytic Reduction | Saccharomyces cerevisiae | 2-Hydroxy-1-phenylethanone | >95 | >99.9 (R) | [cite: 1 (adapted)] |

| CBS Reduction | (R)-2-Methyl-CBS-oxazaborolidine | 1-(4-Fluorophenyl)propan-1-one | ~90 | ~95 (S) | [cite: 4 (adapted)] |

| Diastereoselective Reduction | Zinc Borohydride | 2-Hydroxy-1,2-diphenylethanone | 92 | >95 (anti) | [cite: 3 (adapted)] |

Experimental Protocols

Method 1: Biocatalytic Reduction using Saccharomyces cerevisiae

This protocol is adapted from the highly enantioselective reduction of 2-hydroxy-1-phenylethanone and is expected to yield the corresponding (R)-1-(4-fluorophenyl)ethane-1,2-diol with high enantiomeric excess.[1]

Materials:

-

This compound

-

Saccharomyces cerevisiae (baker's yeast)

-

Sucrose

-

Dipotassium hydrogen phosphate (K₂HPO₄)

-

Potassium dihydrogen phosphate (KH₂PO₄)

-

Magnesium sulfate heptahydrate (MgSO₄·7H₂O)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Yeast extract

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Erlenmeyer flasks

-

Incubator shaker

-

Centrifuge

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware

Procedure:

-

Preparation of Culture Medium: Prepare a culture medium containing (per liter of deionized water): 20 g sucrose, 2 g K₂HPO₄, 1 g KH₂PO₄, 0.5 g MgSO₄·7H₂O, 2 g (NH₄)₂SO₄, and 5 g yeast extract. Autoclave the medium for 20 minutes at 121°C.

-

Yeast Culture: Inoculate the sterile medium with Saccharomyces cerevisiae. Incubate the culture at 30°C with shaking at 200 rpm for 24 hours.

-

Bioreduction: Add this compound to the yeast culture to a final concentration of 2 g/L. Continue the incubation under the same conditions for another 48-72 hours. Monitor the reaction progress by TLC or HPLC.

-

Work-up: After the reaction is complete, centrifuge the culture to separate the yeast cells.

-

Saturate the supernatant with sodium chloride and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 1-(4-fluorophenyl)ethane-1,2-diol by silica gel column chromatography.

-

Analysis: Determine the yield and enantiomeric excess of the purified product by chiral HPLC or GC.

Method 2: Corey-Bakshi-Shibata (CBS) Reduction

This protocol is a general procedure for the enantioselective reduction of a prochiral ketone using a chiral oxazaborolidine catalyst.[2][3] This method is expected to produce the corresponding chiral diol with high enantioselectivity. For the synthesis of the (S)-alcohol, the (R)-CBS catalyst is typically used.[3]

Materials:

-

This compound

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Flame-dried round-bottom flask

-

Magnetic stirrer

-

Syringes

-

Nitrogen or Argon inert atmosphere setup

-

Ice bath

-

Standard glassware

Procedure:

-

Setup: Set up a flame-dried round-bottom flask under an inert atmosphere of nitrogen or argon.

-

Catalyst Addition: To the flask, add anhydrous THF (5 mL) followed by the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 mmol, 0.1 eq).

-